![molecular formula C13H12BrN3 B1396009 2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide CAS No. 185133-88-4](/img/structure/B1396009.png)

2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide

Descripción general

Descripción

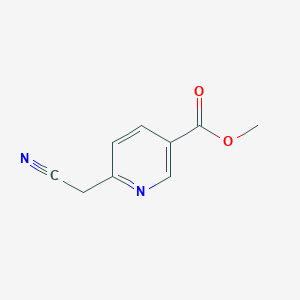

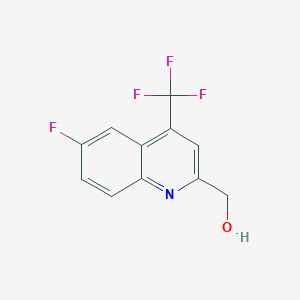

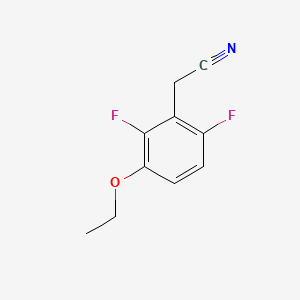

2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide is a chemical compound with the molecular formula C13H12BrN3 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes 2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These protocols focus on the ecological impact of the methods and the mechanistic aspects .Molecular Structure Analysis

The molecular structure of 2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide can be represented by the InChI code 1S/C13H11N3.BrH/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10;/h1-9H,14H2;1H .Physical And Chemical Properties Analysis

2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide is a powder at room temperature . Its molecular weight is 290.16 .Aplicaciones Científicas De Investigación

Carcinogenic Properties

2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide, a compound produced during cooking, has been identified as a mutagen to bacteria and cultured mammalian cells. It induces high incidences of colon and mammary carcinomas, suggesting a potential relationship with human malignancies in these areas (Ito et al., 1991).

Metabolism in Humans

The metabolism and excretion of this compound in humans have been extensively studied. The urinary excretion of its metabolites is significantly related to individual activity levels of certain enzymes, indicating the importance of genetic factors in its metabolic processing (Stillwell, Sinha, & Tannenbaum, 2002).

Synthesis and Pharmaceutical Potential

The synthesis of derivatives of 2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide and their potential pharmaceutical applications have been explored. Some derivatives demonstrate anti-inflammatory and analgesic activities (Di Chiacchio et al., 1998).

Impact on Smokers

The presence of this compound in cigarette smoke suggests an additional risk factor for smokers, further implicating its role in carcinogenesis (Manabe, Tohyama, Wada, & Aramaki, 1991).

Metabolism in Mice

In mice, the compound's metabolism involves various enzymes, with different metabolites being excreted in urine and feces. This highlights the complexity of its biotransformation and potential activation pathways (Buonarati et al., 1992).

One-Pot Synthesis

A method for one-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from common reagents under solvent-free conditions has been developed, which may facilitate further study and use of this compound (Le, Xie, & Xu, 2012).

In Vitro Transformation by Food-Derived Amines

The compound's derivatives have been shown to transform cells in vitro, suggesting potential mutagenic and carcinogenic properties (Pfau & Marquardt, 2001).

Role in Human Cancer

The compound's role in human cancer is supported by studies that have identified it in cooked food, with implications for dietary exposure and cancer risk (Na, 2014).

Safety And Hazards

Direcciones Futuras

The synthesis of imidazo[1,2-a]pyridines, including 2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide, has been attracting substantial interest due to their potential pharmaceutical applications . The future directions in this field may involve the development of new synthetic protocols to improve the ecological impact of the classical schemes .

Propiedades

IUPAC Name |

2-phenylimidazo[1,2-a]pyridin-8-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3.BrH/c14-11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10;/h1-9H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJAINUUGCHFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395933.png)

![6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1395937.png)

![7'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395942.png)

![Imidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B1395944.png)